

Application Notes and Protocols for UFLC Analysis of Cefotaxime and Its Impurities

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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the rapid and efficient analysis of the third-generation cephalosporin antibiotic, Cefotaxime, and its related impurities using Ultra-Fast Liquid Chromatography (UFLC). This method is crucial for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.

Introduction

Cefotaxime is a widely used broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria.^[1] Like all pharmaceuticals, the purity of Cefotaxime is critical to its safety and efficacy. During synthesis and storage, various process-related and degradation impurities can arise. Regulatory bodies require stringent control and monitoring of these impurities.

This application note describes a stability-indicating UFLC method capable of separating Cefotaxime from its potential impurities and degradation products in a significantly shorter analysis time compared to conventional HPLC methods. The method is validated to be linear, precise, accurate, and robust, making it suitable for routine quality control and stability testing.

Experimental Protocols

UFLC Method Parameters

A simple and responsive stability-indicating UFLC method has been developed for the determination of Cefotaxime sodium.[\[2\]](#)[\[3\]](#)

Parameter	Specification
Instrument	UFLC System (e.g., SHIMADZU) with PDA detector [2] [3]
Column	Kromasil C18 (250 × 4.6mm, 5μm) [2] [3]
Mobile Phase	1% Formic Acid in Methanol and Acetonitrile (80:20 v/v) [2] [3]
Flow Rate	1.0 mL/min [2] [3]
Detector Wavelength	260 nm [2] [3]
Injection Volume	10 μL
Column Temperature	Ambient
Run Time	Approximately 5 minutes

Note: The retention time for Cefotaxime sodium using this method is approximately 2.20 minutes.[\[2\]](#)[\[3\]](#)

Standard and Sample Preparation

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of Cefotaxime sodium reference standard in the mobile phase to obtain a known concentration (e.g., 50 μg/mL).[\[2\]](#)[\[3\]](#)
- **Sample Solution:** Reconstitute the Cefotaxime for injection vial with the mobile phase to achieve a similar concentration as the standard solution.
- **Impurity Stock Solutions:** If available, prepare individual stock solutions of known Cefotaxime impurities in the mobile phase.

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the UFLC method, forced degradation studies are performed. A stock solution of Cefotaxime sodium (e.g., 50 µg/mL) is subjected to the following stress conditions:[\[2\]](#)[\[3\]](#)

- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature for a specified period (e.g., 30 minutes, 1 hour, 2 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before injection.
- Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period. Neutralize the solution with an equivalent amount of 0.1 N HCl before injection.
- Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
- Thermal Degradation: Heat the drug solution at a specific temperature (e.g., 80°C) for a defined duration (e.g., 1 hour).[\[3\]](#)
- Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.[\[3\]](#)

Data Presentation

Linearity of the UFLC Method

The linearity of the method should be established across a range of concentrations.

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)
Cefotaxime Sodium	5 - 50 [2] [3]	> 0.999

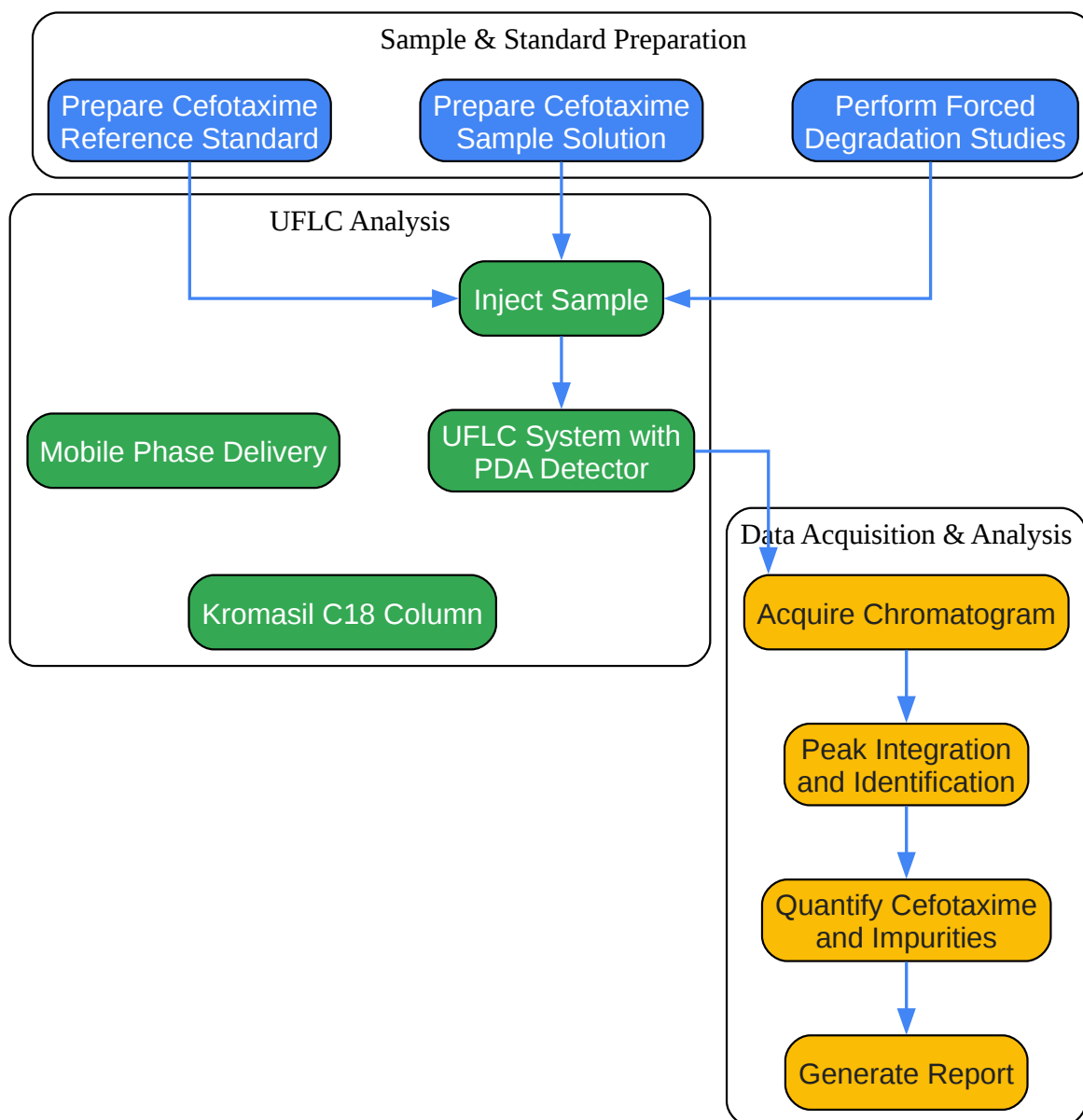
Cefotaxime and Its Known Impurities

The following table lists some of the known impurities of Cefotaxime. The UFLC method described should be capable of separating these from the active pharmaceutical ingredient (API).

Impurity Name	Other Names / EP/USP Designation	Molecular Formula	Molecular Weight (g/mol)
Deacetylcefotaxime	Cefotaxime Impurity B	C ₁₄ H ₁₅ N ₅ O ₆ S ₂	413.43
Deacetylcefotaxime Lactone	Cefotaxime Impurity E	C ₁₄ H ₁₃ N ₅ O ₅ S ₂	395.41
Cefotaxime Dimer	Cefotaxime Impurity F	C ₃₀ H ₃₀ N ₁₀ O ₁₂ S ₄	850.88
Cefotaxime Trimer	-	C ₄₅ H ₄₅ N ₁₅ O ₁₈ S ₆	1276.32
(6R,7R)-7-amino-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	Cefotaxime USP Impurity I	C ₁₀ H ₁₂ N ₂ O ₅ S	272.28
Cefotaxime Open Ring Lactone	-	C ₁₄ H ₁₅ N ₅ O ₆ S ₂	413.43
Cefotaxime Sodium Impurity A	Deacetoxycefotaxime	C ₁₄ H ₁₅ N ₅ O ₅ S ₂	397.43
Cefotaxime Sodium Impurity C	-	C ₁₇ H ₁₇ N ₅ O ₈ S ₂	483.48
Cefotaxime Sodium Impurity D	-	C ₁₆ H ₁₇ N ₅ O ₇ S ₂	455.47
Cefotaxime Sodium Impurity G	Cefotaxime Dioxime	C ₂₂ H ₂₂ N ₈ O ₉ S ₃	638.65

Visualizations

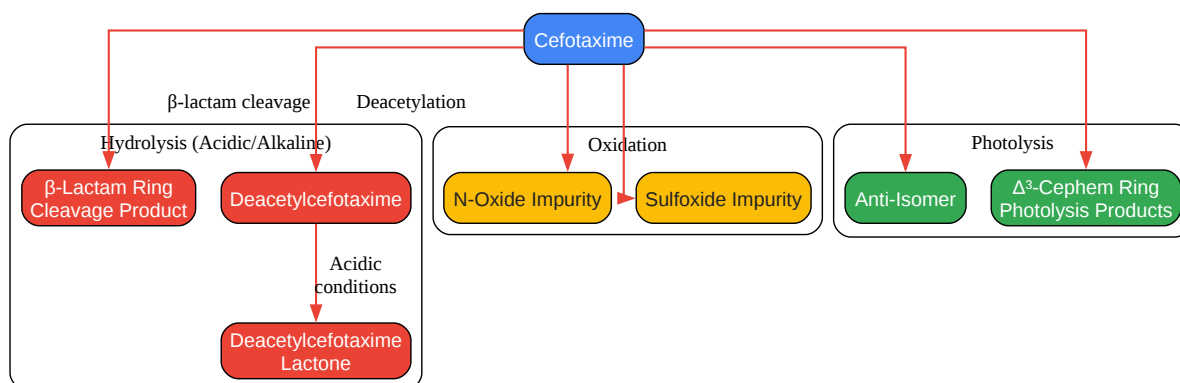
UFLC Experimental Workflow



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Caption: Workflow for UFLC analysis of Cefotaxime.

Cefotaxime Degradation Pathways



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Caption: Major degradation pathways of Cefotaxime.

Conclusion

The described UFLC method provides a rapid, sensitive, and reliable approach for the analysis of Cefotaxime and its impurities. The short run time significantly increases sample throughput, making it an ideal tool for high-volume quality control laboratories. The stability-indicating nature of the method ensures that all potential degradation products formed under various stress conditions can be effectively separated from the parent drug, thus guaranteeing the accurate assessment of drug purity and stability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Cefotaxime.

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